molecular formula C6H4N2O4 B1296883 6-Nitropyridine-2-carboxylic acid CAS No. 26893-68-5

6-Nitropyridine-2-carboxylic acid

Cat. No. B1296883
CAS RN: 26893-68-5
M. Wt: 168.11 g/mol
InChI Key: MIHFOFLNJIPDRY-UHFFFAOYSA-N
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Description

6-Nitropyridine-2-carboxylic acid, also known as 6-nitropicolinic acid or 6-nitro-2-pyridinecarboxylic acid, is a chemical compound with the molecular formula C6H4N2O4 . It is commonly used in various fields of research and industry.


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular weight of 6-Nitropyridine-2-carboxylic acid is 168.11 g/mol . The empirical formula is C6H4N2O4 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

6-Nitropyridine-2-carboxylic acid is a solid substance with a melting point of 169-172 °C . It has a molecular weight of 168.11 g/mol .

Scientific Research Applications

Electroorganic Synthesis

6-Nitropyridine-2-carboxylic acid is used in electroorganic synthesis. For instance, the synthesis of 6-aminonicotinic acid involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine. This process is conducted at a cathode surface in the presence of sulfuric acid and carbon dioxide in dimethylformamide (DMF) solution, achieving good yields (Raju, Mohan, & Reddy, 2003).

Nucleophilic Substitution Synthesis

6-Nitropyridine-2-carboxylic acid also plays a role in the synthesis of amides. For example, 3-Nitropyridine reacted with nitrogen-centered carboxylic acid amide anions in anhydrous DMSO in the presence of K3Fe(CN)6 via oxidative nucleophilic substitution of hydrogen, leading to the formation of N-(5-nitropyridin-2-yl) carboxamides (Amangasieva et al., 2018).

Peptide Synthesis

In peptide synthesis, 6-Nitropyridine-2-carboxylic acid derivatives are used. The compound 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino4-carboxylic acid (TOAC), a nitroxide spin-labeled, achiral Calpha-tetrasubstituted amino acid, promotes beta-turn and 3(10)/alpha-helix in peptides. TOAC can be effectively incorporated into internal positions of peptide sequences using Fmoc chemistry and solid-phase synthesis (Martin et al., 2001).

Synthesis of Biologically Active Compounds

Nitropyridines like 6-Nitropyridine-2-carboxylic acid are crucial intermediates for the synthesis of biologically active compounds of pharmaceutical and agrochemical importance. A method for synthesizing various nitro compounds uses a three-component ring transformation of dinitropyridone with ketones and ammonium acetate (Le & Nishiwaki, 2018).

Safety And Hazards

6-Nitropyridine-2-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-5(7-4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHFOFLNJIPDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342125
Record name 6-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitropyridine-2-carboxylic acid

CAS RN

26893-68-5
Record name 6-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitropyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Morisawa, M Kataoka, N Kitano - Journal of Medicinal Chemistry, 1977 - ACS Publications
… Similar transformations have been effected in the synthesis of the 6-nitro compound 2a starting from 6- nitropyridine-2-carboxylic acid (2b).3 …
Number of citations: 9 pubs.acs.org
RH Vekariya, HD Patel - Synthetic Communications, 2014 - Taylor & Francis
… By this method 5-methoxy pyridine-2-carboxylic acid and methyl 2-(5-methoxypyridin-2-yl)acetate are selectively nitrated to 5-methoxy-6-nitropyridine-2-carboxylic acid and methyl 2-(5-…
Number of citations: 23 www.tandfonline.com
BL Mylari, MW Miller, HL Howes Jr… - Journal of Medicinal …, 1977 - ACS Publications
vein, different sets of features will be tried. A completely different set of keys18 designed for retrieval at the Walter Reed Army Institute of Research has the property that all the …
Number of citations: 31 pubs.acs.org

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